NLRP3 Inflammasome Inhibitory Potency: Class-Level Inference from Sulfonyl-Triazole Patent Series
The sulfonyl-triazole chemotype, of which the target compound is a member, has been demonstrated to inhibit NLRP3 inflammasome activation. In the patent US20210261512A1, representative compounds bearing a sulfonyl-triazole core with a cyclic group at the α-position showed IC50 values in the nanomolar to low micromolar range in NLRP3-dependent IL-1β release assays in human PBMCs [1]. However, no compound-specific IC50 data for the exact target compound (CAS 2034443-44-0) are publicly available. The phenoxyethanone-substituted azetidine variant is structurally distinct from the exemplified compounds, which predominantly feature aryl or heteroaryl substituents. This is a class-level inference only; direct comparator data for the target compound are absent.
| Evidence Dimension | NLRP3 inflammasome inhibition (IL-1β release) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Representative patent examples: IC50 values in the nanomolar to low micromolar range in human PBMC IL-1β release assays [1] |
| Quantified Difference | Not quantifiable for the target compound |
| Conditions | Human PBMC, NLRP3-dependent IL-1β release assay (patent US20210261512A1) |
Why This Matters
Procurement decisions for NLRP3-targeted research programs must consider that the phenoxyethanone substituent on the target compound is not explicitly exemplified in the patent SAR, so potency cannot be assumed from class-level data alone.
- [1] Miller, D., MacLeod, A., Thom, S., et al. (Inflazome Limited). NOVEL COMPOUNDS. US Patent Application US20210261512A1, published August 26, 2021. View Source
